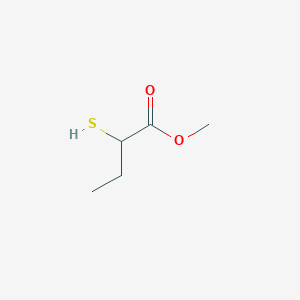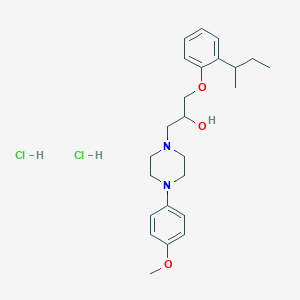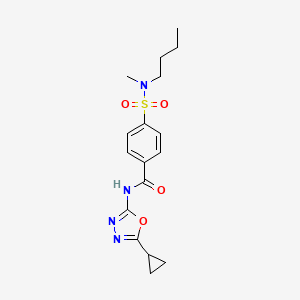![molecular formula C15H13Cl2F4N B2473014 2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2344681-62-3](/img/structure/B2473014.png)
2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the molecular formula of 4-Fluoro-2-(trifluoromethyl)phenol is C7H4F4O .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate may be used in the synthesis of pyrazine and pyrimidine analogs of biarylamines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the molecular weight of 4-Fluoro-2-(trifluoromethyl)phenol is 180.0997 . The density of 3-Fluoro-4-trifluoromethyl-phenylboronic acid is 1.4±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study focused on the synthesis and characterization of chalcones possessing N-substituted ethanamine, demonstrating the potential of these compounds in scientific research. The study synthesized a series of compounds by the aldol condensation reaction and screened them for antiamoebic activity and cytotoxicity, highlighting the compound's potential in medicinal chemistry (Zaidi et al., 2015).
Molecular Structure and Analysis
- Research on the molecular structure of a related compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was conducted using FT-IR, X-ray diffraction, and other spectroscopic methods. This study provided insights into the geometrical parameters, hyperpolarizability, and molecular stability of the compound (Najiya et al., 2014).
Anti-Inflammatory Activity
- A study explored the synthesis and evaluation of compounds for potential anti-inflammatory activity. This research synthesized derivatives of the compound and evaluated them using the carrageenan-induced paw edema test on rats, showing that certain derivatives exhibit significant activity (Karande & Rathi, 2017).
Synthesis of Derivatives
- Another research focused on the practical synthesis of a derivative compound, demonstrating a multi-step synthesis process. This study underlines the importance of such compounds in the development of novel drugs and other applications in pharmaceutical chemistry (Vaid et al., 2012).
Applications in Material Science
- The compound's derivatives have also found applications in material science. For instance, a study on the synthesis and characterization of novel polyimides derived from a related compound highlighted its utility in creating new materials with desirable properties like solubility and thermal stability (Yin et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for the study of similar compounds could include further exploration of their synthesis, characterization, and potential applications. For instance, the development of novel μ opioid receptor analgesics that preserve their opioid analgesic properties but have fewer adverse side effects has been suggested .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF4N.ClH/c16-11-4-1-9(2-5-11)7-14(21)10-3-6-13(17)12(8-10)15(18,19)20;/h1-6,8,14H,7,21H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCQXPHWGPKWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=CC(=C(C=C2)F)C(F)(F)F)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[[7-(1,3-Benzodioxol-5-ylmethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]propan-1-ol](/img/structure/B2472935.png)
![1-(2-Fluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2472937.png)
![2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2472939.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2472945.png)
![Propyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2472947.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2472948.png)


![2-[(1H-1,3-benzimidazol-2-ylmethyl)sulfanyl]-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2472954.png)